molecular formula C7H4OS B14720523 2-Propynal, 3-(2-thienyl)- CAS No. 13781-33-4

2-Propynal, 3-(2-thienyl)-

Cat. No.: B14720523
CAS No.: 13781-33-4
M. Wt: 136.17 g/mol
InChI Key: UAYNIWKGZIESFI-UHFFFAOYSA-N
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Description

2-Propynal, 3-(2-thienyl)- is an organic compound with the molecular formula C7H4OS It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynal, 3-(2-thienyl)- typically involves the condensation of thiophene derivatives with propargyl aldehyde. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of 2-Propynal, 3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Propynal, 3-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-Propynal, 3-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propynal, 3-(2-thienyl)- involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Properties

CAS No.

13781-33-4

Molecular Formula

C7H4OS

Molecular Weight

136.17 g/mol

IUPAC Name

3-thiophen-2-ylprop-2-ynal

InChI

InChI=1S/C7H4OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H

InChI Key

UAYNIWKGZIESFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC=O

Origin of Product

United States

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